1-Aminopent-4-ene-2,3-diol
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Overview
Description
1-Aminopent-4-ene-2,3-diol is an organic compound characterized by the presence of an amino group and two hydroxyl groups attached to a five-carbon chain with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminopent-4-ene-2,3-diol can be synthesized through the dihydroxylation of alkenes. One common method involves the use of osmium tetroxide, which facilitates the syn dihydroxylation of the alkene to form the diol . Another approach is the anti-dihydroxylation using meta-chloroperoxybenzoic acid (MCPBA) and other peroxides .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of suitable precursors under controlled conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Aminopent-4-ene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide and potassium permanganate are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
1-Aminopent-4-ene-2,3-diol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Aminopent-4-ene-2,3-diol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of sphingosine kinase 1, affecting multiple survival signaling pathways and inducing apoptosis in certain cancer cells . The compound’s ability to modulate these pathways makes it a valuable tool in cancer research and therapy.
Comparison with Similar Compounds
Sphingosine: A structurally related compound with similar biological activities.
Glycerol: Another diol with two hydroxyl groups but lacking the amino group and double bond.
Ethanolamine: Contains an amino group and a hydroxyl group but differs in the carbon chain structure.
Uniqueness: 1-Aminopent-4-ene-2,3-diol is unique due to its specific combination of functional groups and the presence of a double bond, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-aminopent-4-ene-2,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-4(7)5(8)3-6/h2,4-5,7-8H,1,3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBWZLJVEAAKEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(CN)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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